Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride
Overview
Description
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride , also known by its IUPAC name methyl (2S)-2-pyrrolidinylacetate hydrochloride , is a chemical compound with the molecular formula C7H14ClNO2 . It is a solid substance that is typically stored under inert atmospheric conditions at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride consists of a pyrrolidine ring attached to an acetate group. The chlorine atom is part of the hydrochloride salt. The stereochemistry of the pyrrolidine ring is (2S) , indicating the absolute configuration of the chiral center .
Physical And Chemical Properties Analysis
Scientific Research Applications
Behavioral Pharmacology of AR-A000002 The anxiolytic and antidepressant potential of the selective 5-hydroxytryptamine (HT)1B antagonist (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002) demonstrates the utility of 5-HT1B antagonists in treating anxiety and affective disorders. AR-A000002 functions as a 5-HT1B antagonist in vivo, shown by antagonism of the discriminative stimulus effects in the guinea pig of the 5-HT1B agonist 3-(N-methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2-ylamino)-1H-indole (CP135,807). Its efficacy in various paradigms suggests a broad therapeutic potential for conditions involving serotonergic dysfunction (Thomas Hudzik et al., 2003).
Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy The review focuses on pretreatment methods to improve clinical outcomes of ALA/MAL photodynamic therapy (PDT) for skin conditions. It discusses the use of keratolytics, curettage, microdermabrasion, laser ablation, and penetration enhancers like dimethyl sulfoxide and glycolic acid to increase ALA penetration and PpIX production. These advancements underscore the importance of optimizing treatment protocols for better therapeutic outcomes in PDT (M. Gerritsen et al., 2008).
Quantification of Methanogenic Pathways Using Stable Carbon Isotopic Signatures This review highlights the importance of measuring stable carbon isotopic signatures of CO2, CH4, and acetate methyl in quantifying methanogenic pathways in environmental studies. It discusses the variability of fractionation factors and suggests further research for accurate determination under various conditions, underscoring the need for improved methodologies in environmental microbiology and bioengineering (R. Conrad, 2005).
Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment This review addresses the environmental impact and toxicity of triclosan (TCS), an antibacterial agent found in numerous consumer products. It discusses TCS's partial elimination in sewage treatment plants, its detection in various environmental compartments, and its potential transformation into more toxic compounds. The review emphasizes the need for further research on TCS's environmental fate and its implications for public health and environmental policy (G. Bedoux et al., 2012).
Strategies for Enhancing Fermentative Production of Acetoin This review explores the production of acetoin, a valuable bio-based chemical, from renewable biomass by bacterial fermentation. It examines the importance of acetoin, its biosynthesis, and strategies for enhancing its production, including genetic engineering and process optimization. The discussion on solvent selection and downstream processing highlights the potential of acetoin as a sustainable alternative to chemical synthesis in industrial applications (Zijun Xiao & J. Lu, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(5-methylpyrrolidin-2-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(9-6)5-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFMJPLKNPDZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methylpyrrolidin-2-yl)acetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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